molecular formula C5H9NO2 B555423 L-Allylglycine CAS No. 16338-48-0

L-Allylglycine

Cat. No. B555423
CAS RN: 16338-48-0
M. Wt: 115,13 g/mole
InChI Key: WNNNWFKQCKFSDK-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Allylglycine is a derivative of the amino acid glycine . It is known to inhibit glutamate decarboxylase, which blocks GABA biosynthesis, leading to lower levels of the neurotransmitter . This compound is often used in research and is not recommended for medicinal or household use .


Synthesis Analysis

The synthesis of L-Allylglycine involves several steps. The peptide scaffolds consist of an alternating sequence of L-leucine and L-allylglycine residues . Using thiol-ene chemistry, the double bonds in the side chains of the L-allylglycine units can be post-modified with various compounds to afford alternating hydrophilic/hydrophobic patterned peptides .


Molecular Structure Analysis

The molecular formula of L-Allylglycine is C5H9NO2 . It has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da .


Chemical Reactions Analysis

L-Allylglycine is known to reduce glutamate decarboxylase (GAD) activity by 60% when administered at a dose of 39.8 μmol/g per hour ex vivo in mouse brain preparations . This reduction in GAD activity leads to a decrease in GABA concentration throughout various parts of the brain .


Physical And Chemical Properties Analysis

L-Allylglycine is a white crystalline powder with a density of 1.098 g/mL . It has a melting point of 265 °C and a boiling point of 231 °C .

Scientific Research Applications

Application Summary

L-Allylglycine is an inhibitor of glutamic acid decarboxylase (GAD) and is used to study a variety of topics in neuroscience, including attention and impulse control, fear, and anxiety . It is also used to induce seizures in animal models in order to study treatment-resistant seizure .

Results or Outcomes

The use of L-Allylglycine has led to valuable insights in neuroscience. For example, it has been used to study the effects of chronic inhibition of GABA synthesis on attention and impulse control . In another study, L-Allylglycine was used to dissociate the neural substrates of fear in the periaqueductal gray of rats .

Peptide Synthesis

Application Summary

L-Allylglycine is used in the field of peptide synthesis. It belongs to the family of arylglycines, which are exemplified in natural products by phenylglycine (Phg), 4-hydroxyphenylglycine (Hpg), and 3,5-dihydrophenylglycine (Dpg) . These amino acids are used to modulate the structure–activity relationship (SAR) and the pharmacokinetic and dynamic (PKPD) of a defined peptide drug .

Results or Outcomes

The use of L-Allylglycine in peptide synthesis has led to the development of new peptide drugs with improved pharmacokinetic and dynamic properties .

Convulsant Studies

Application Summary

L-Allylglycine is known to induce seizures in animal studies, presumably due to its GDC-inhibiting activity . This makes it useful in studying convulsions and related neurological conditions .

Methods of Application

In these studies, L-Allylglycine is administered to animals in a controlled environment. The induced seizures are then studied using various neuroscience techniques .

Results or Outcomes

The use of L-Allylglycine in these studies has provided valuable insights into the mechanisms of seizures and potential treatments .

Natural Aryl-C-Glycoside Scaffolds

Application Summary

Aryl-C-glycosides, of both synthetic and natural origin, are of great significance in medicinal chemistry owing to their unique structures and stability towards enzymatic and chemical hydrolysis as compared to O-glycosides . They are well-known antibiotics and potent enzyme inhibitors and possess a wide range of biological activities such as anticancer, antioxidant, antiviral, hypoglycemic effects, and so on .

Results or Outcomes

The use of L-Allylglycine in aryl-C-glycoside scaffolds has led to the development of new drugs with improved pharmacokinetic and dynamic properties .

Glycopolypeptides

Application Summary

L-Allylglycine is used in the synthesis of glycopolypeptides, which is an important frontier research area in the fields of polymer chemistry, material science, and biomedicine .

Results or Outcomes

The use of L-Allylglycine in glycopolypeptide synthesis has led to the development of new glycopolypeptides with improved properties .

Safety And Hazards

L-Allylglycine is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation . The median lethal dose (LD50) in mice is between 147-195 mg/kg . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Future Directions

The use of non-canonical amino acids like L-Allylglycine in peptide medicinal chemistry and protein engineering is a growing field . The development of new synthetic strategies to provide access to arylglycines compatible with peptide synthesis is a current focus . Furthermore, the introduction of non-canonical amino acids is amongst the greatest actual challenges in protein engineering .

properties

IUPAC Name

(2S)-2-aminopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNNWFKQCKFSDK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936821
Record name 2-Aminopent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Allylglycine

CAS RN

16338-48-0
Record name (-)-Allylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminopent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Amino-4-pentenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Allylglycine
Reactant of Route 2
L-Allylglycine
Reactant of Route 3
L-Allylglycine
Reactant of Route 4
L-Allylglycine
Reactant of Route 5
L-Allylglycine

Citations

For This Compound
1,110
Citations
M EVANS, T Griffiths, B Meldrum - Neuropathology and applied …, 1983 - Wiley Online Library
… and ventilated rats by the injection of either bicuculline or L-allylglycine. After 1-2 h of seizure … The effects of Lallylglycine were more severe than those of bicuculline. Changes include …
Number of citations: 80 onlinelibrary.wiley.com
RW Horton, AG Chapman… - Journal of …, 1978 - Wiley Online Library
… after administration of D- and L-allylglycine. D-Allylglycine (… L-allylglycine (1.2 mmol/kg ip) induced convulsions in 65 -90 … (s) which catalyse the conversion of L-allylglycine to 2-keto-4-…
Number of citations: 52 onlinelibrary.wiley.com
JM Cunha, JM Zanoveli, E Ledvinka-Filho… - Brain research …, 2010 - Elsevier
… (GABA) receptor antagonists, such as bicuculline, and blockers of glutamic acid decarboxylase (GAD; an enzyme required for GABA synthesis), such as semicarbazide or l-allylglycine (l…
Number of citations: 11 www.sciencedirect.com
M ORLOWSKI, DF REINGOLD… - Journal of …, 1977 - Wiley Online Library
… Both isomers of allylglycine inhibited brain glutamate decarboxylase in uitro to approximately the same extent, however, in uiuo L-allylglycine inhibited the enzyme more strongly than …
Number of citations: 65 onlinelibrary.wiley.com
VM Abshire, KD Hankins, KE Roehr, JA DiMicco - Neuropharmacology, 1988 - Elsevier
… that, in rats, systemic administration of L-allylglycine reduced levels of GABA throughout the … This study tested the hypothesis that microinjection of L-allylglycine, but not of U-allylglycine…
Number of citations: 27 www.sciencedirect.com
DA Kunz, DW Ribbons, PJ Chapman - Journal of Bacteriology, 1981 - Am Soc Microbiol
… -4-hexenoic acid) but not L-allylglycine or DL-trans-crotylglycine … limited oxidation was observed toward L-allylglycine and DL-trans-… of D- but not L-allylglycine and were further found to …
Number of citations: 17 journals.asm.org
RW Horton, AG Chapman, BS Meldrum - 1978 - researchgate.net
… as early as 30min after L-allylglycine administration (Fig. 2). A … decreases seen after L-allylglycine injection and may largely … The metabolism of L-allylglycine would seem to be catalysed …
Number of citations: 3 www.researchgate.net
AG Chapman, E Westerberg… - Journal of …, 1984 - Wiley Online Library
… L-Allylglycine seizures The concentrations of L-allylglycine that we found in the brain regions are approximately double the concentration (0.3-0.5 pmol/g tissue) reported by Orlowski et …
Number of citations: 67 onlinelibrary.wiley.com
N Izumiya, B Witkop - Journal of the American Chemical Society, 1963 - ACS Publications
to 7-Hydroxyornithine Stereochemistry of the Conversion of Allylglycine to 7-Hydroxyomithine and 4-Hydroxyproline Page 1 June 20, 1963 Conversion of Allylglycine to 7-…
Number of citations: 13 pubs.acs.org
P Marcotte, C Walsh - Biochemistry, 1978 - ACS Publications
… We have found that the products which are formed following the oxidation of L-allylglycine by L-aminoacid oxidase are dependent on the buffer used inthe incubation. The pathways …
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.